Benzyl-PEG2-CH2-Boc

PROTAC GSPT1 degradation PEG linker SAR

Benzyl-PEG2-CH2-Boc (CAS 1643957-26-9) is a heterobifunctional PEG2 linker with orthogonal benzyl and Boc protecting groups. The PEG2 spacer ensures optimal ternary complex formation in PROTAC development, while the methylene extension provides distinct coupling kinetics. For validated SAR studies requiring precise PEG2 length and chemoselective deprotection, this ≥98% pure intermediate ensures batch-to-batch reproducibility.

Molecular Formula C17H26O5
Molecular Weight 310.4 g/mol
CAS No. 1643957-26-9
Cat. No. B606031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-PEG2-CH2-Boc
CAS1643957-26-9
SynonymsBenzyl-PEG3-CH2CO2tBu
Molecular FormulaC17H26O5
Molecular Weight310.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H26O5/c1-17(2,3)22-16(18)14-21-12-10-19-9-11-20-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3
InChIKeyIGVRCUZLYJDPKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl-PEG2-CH2-Boc: A Critical Bifunctional PEG Linker for PROTAC Synthesis and Bioconjugation


Benzyl-PEG2-CH2-Boc (CAS: 1643957-26-9) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and advanced bioconjugates . This compound features a three-unit ethylene glycol backbone (PEG2 when counting ethylene oxide units, or PEG3 counting atoms) that provides a defined spatial separation between conjugated moieties, flanked by a benzyl-protected hydroxyl terminus and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid terminus . As a building block in targeted protein degradation, this compound enables the systematic exploration of linker length effects on ternary complex formation and degradation efficiency [1].

Why Benzyl-PEG2-CH2-Boc Cannot Be Substituted with Generic PEG Linkers in PROTAC Campaigns


PROTAC linker length is not a passive variable—it functions as a conformational tuner that determines whether the E3 ligase and target protein can achieve the mutual orientation necessary for productive ubiquitination [1]. Systematic structure-activity relationship studies have demonstrated that cellular degradation activity exhibits significant dependence on linker length, with distinct PEG oligomers (PEG2, PEG4, PEG6) producing non-interchangeable degradation profiles even when all other molecular components remain identical [2]. The specific 10-12 atom span provided by the PEG2 backbone is optimal for certain E3 ligase-target protein pairs where longer linkers introduce excessive conformational entropy that destabilizes the ternary complex [3]. Arbitrary substitution with longer PEG variants (e.g., PEG4 or PEG6) or alkyl chains fundamentally alters the spatial geometry of the degrader molecule, potentially abolishing degradation activity or redirecting it toward unintended neosubstrates.

Benzyl-PEG2-CH2-Boc Quantitative Differentiation Evidence vs. Longer PEG Linkers


PEG2 Linker Length Confers Unique Degradation Activity in GSPT1-Targeting PROTACs

In a systematic evaluation of Retro-2-based PROTACs employing variable-length PEG linkers, molecules containing the PEG2 linker demonstrated GSPT1 degradation activity, whereas longer PEG variants did not produce proteasome-dependent degradation of the intended targets. This study explicitly demonstrates that degradation activity is contingent upon the specific PEG2 chain length [1]. The PEG2-containing PROTACs unexpectedly acted as molecular glue degraders (MGD) for GSPT1, a translation termination factor, despite anchoring at position 4 of the phthalimide ring—a position typically considered unfavorable for neosubstrate recruitment.

PROTAC GSPT1 degradation PEG linker SAR

PEG2 Confers Minimal Hydration Shell for Constrained Binding Pockets

PEG2 linkers provide the smallest hydration shell among the standard PEG linker series, with only two ether oxygens sufficient to quench aggregation while maintaining a backbone that is shorter than most ligand-ligase distances measured crystallographically [1]. This minimal spatial footprint is particularly advantageous when targeting buried or sterically congested pockets where longer PEG4 or PEG6 linkers would introduce excessive conformational flexibility, reducing the effective local concentration of the warhead and destabilizing ternary complex formation [2].

PROTAC design linker optimization ternary complex geometry

Orthogonal Benzyl and Boc Protecting Groups Enable Sequential Deprotection Strategy

Benzyl-PEG2-CH2-Boc incorporates two acid-labile protecting groups with differential cleavage kinetics: the Boc group is cleaved under mild acidic conditions (TFA/DCM), while the benzyl ether requires stronger acid or hydrogenolysis conditions . This orthogonality enables sequential deprotection strategies that are not achievable with linkers bearing only a single protecting group or symmetrical protection schemes. In contrast, alternative linkers such as Boc-NH-PEG2-COOH (containing only a single Boc protecting group) or symmetrical bis-Boc-protected PEG diamines offer only one deprotection vector, limiting synthetic flexibility [1].

PROTAC synthesis orthogonal protection bioconjugation

Benzyl Group Provides UV-Active Chromophore for HPLC Monitoring

The benzyl group in Benzyl-PEG2-CH2-Boc functions as an intrinsic UV chromophore (λmax ~254 nm) that enables facile HPLC monitoring of reaction progress and product purification without requiring additional derivatization . This analytical handle is absent in simple alkyl-terminated PEG linkers or linkers terminated with non-aromatic protecting groups (e.g., TBS ethers, THP acetals). The aromatic moiety also enhances retention on reverse-phase C18 columns, improving chromatographic separation of intermediates from unreacted starting materials and byproducts .

analytical chemistry HPLC monitoring PROTAC purification

Commercially Available with Documented Purity Specifications Supporting Reproducible SAR

Benzyl-PEG2-CH2-Boc is commercially available from multiple vendors with consistent purity specifications of ≥98% . This high purity is critical for PROTAC synthesis because monodisperse PEG linkers eliminate the batch-to-batch variability inherent in polydisperse PEG formulations, where sub-stoichiometric impurities can confound biological assay interpretation [1]. The defined molecular weight of 310.39 g/mol (±0.01 g/mol precision) ensures exact stoichiometric control during conjugation reactions.

quality control monodisperse PEG PROTAC reproducibility

Optimal Research and Industrial Applications for Benzyl-PEG2-CH2-Boc


Systematic PROTAC Linker Length SAR Optimization

When conducting systematic structure-activity relationship studies to identify the optimal linker length for a novel E3 ligase-target protein pair, Benzyl-PEG2-CH2-Boc serves as the critical short-length anchor in a PEG linker series (PEG2, PEG4, PEG6, PEG8). Its inclusion in parallel synthesis arrays allows researchers to establish the lower bound of linker length tolerance, with documented cases showing that PEG2 can enable degradation activity where longer linkers fail entirely [1]. The compound's orthogonal protecting groups enable efficient library generation without iterative linker re-synthesis.

PROTAC Design for Sterically Constrained Binding Pockets

For target proteins with buried active sites or sterically congested binding pockets where extended linkers would impose entropic penalties or prevent ternary complex formation, the short PEG2 backbone (~8-10 Å span) provides the minimal spatial separation required for E3 ligase recruitment while maintaining productive orientation [1]. This application is particularly relevant for PROTACs targeting proteins with shallow surface grooves or those requiring precise angular constraints between the E3 ligase and target protein binding interfaces [2].

Rapid PROTAC Library Generation via Sequential Deprotection

In medicinal chemistry campaigns requiring rapid exploration of diverse E3 ligase ligand-target warhead combinations, the orthogonal benzyl and Boc protecting groups of Benzyl-PEG2-CH2-Boc enable a two-step sequential conjugation workflow [1]. Researchers can first deprotect and conjugate one terminus to a target warhead, purify the intermediate, then deprotect the second terminus and conjugate to an E3 ligase ligand—or vice versa—without cross-reactivity. This reduces the total number of synthetic transformations required for PROTAC library generation compared to symmetrical or mono-protected linkers.

Analytical Method Development and Quality Control Workflows

The benzyl chromophore (λmax ~254 nm) incorporated in Benzyl-PEG2-CH2-Boc provides an intrinsic UV handle for monitoring conjugation reactions via analytical HPLC, facilitating real-time assessment of reaction progress without aliquot derivatization or specialized detection methods [1]. This feature is particularly valuable in process chemistry and scale-up applications where rapid in-process control analytics are required to ensure batch-to-batch consistency and minimize off-target product formation.

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